
VER-49009
Übersicht
Beschreibung
VER-49009 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted dihydroxyphenyl group, an ethyl group, a methoxyphenyl group, and a pyrazole carboxamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VER-49009 typically involves multiple steps. One common method includes the reaction of 5-chloro-2,4-dihydroxybenzaldehyde with ethyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxyphenylhydrazine and a suitable carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
VER-49009 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
VER-49009 is a diarylpyrazole resorcinol that acts as a potent inhibitor of heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone protein that stabilizes and folds other proteins, many of which are critical for cancer cell survival and proliferation. this compound has demonstrated potential in inhibiting HSP90 activity, making it a candidate for cancer therapy.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in cancer research, protein folding studies, and drug development.
Cancer Research this compound inhibits the growth of various cancer cell lines by targeting HSP90. It can induce cell cycle arrest and apoptosis in human cancer cell lines. Silencing the cochaperone CDC37 can sensitize HCT116 colon cancer cells to this compound . Studies show that this compound causes induction of HSP72 and HSP27 alongside depletion of client proteins, including C-RAF, B-RAF, and survivin, and the protein arginine methyltransferase PRMT5 .
Protein Folding Studies As an HSP90 inhibitor, this compound is used to study the role of this chaperone in protein folding and stabilization.
Drug Development this compound serves as a lead compound for developing new HSP90 inhibitors with improved efficacy and reduced toxicity.
Preclinical Studies
This compound has been evaluated in preclinical studies, often in comparison to other HSP90 inhibitors like VER-50589 and 17-AAG . VER-50589, an isoxazole analogue of this compound, shows a higher binding affinity to HSP90 and greater cellular uptake compared to this compound. In a panel of human cancer cell lines, VER-50589 consistently showed higher cellular potency than this compound .
Cell type | Cell line | GI50 (nmol/L) this compound | GI50 (nmol/L) VER-50589 |
---|---|---|---|
Melanoma | SKMEL 2 | 1,093.3 ± 111.2 | 62.0 ± 4.3 |
SKMEL 5 | 163.3 ± 14.5 | 125.0 ± 22.6 | |
SKMEL 28 | 475.0 ± 18.0 | 45.3 ± 4.2 | |
WM266.4 | 1,366.7 ± 33.3 | 55.3 ± 5.8 | |
Colon cancer | HCT116 | 357.0 ± 0.003 | 115 ± 0.005 |
BEneg | 523.3 ± 3.3 | 42.3 ± 1.9 | |
BE2 | 660.0 ± 23.1 | 60.7 ± 0.7 |
Wirkmechanismus
The mechanism of action of VER-49009 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,4-dihydroxyphenyl derivatives: Compounds with similar phenyl ring substitutions.
N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole derivatives: Compounds with similar pyrazole and phenyl group substitutions.
Uniqueness
VER-49009 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
VER-49009 is a small molecule identified as a potent inhibitor of the heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and proper folding of numerous client proteins, many of which are implicated in cancer progression. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to disrupt HSP90 function, leading to the degradation of oncogenic client proteins.
This compound belongs to a class of compounds that inhibit HSP90 by binding to its N-terminal domain, thereby preventing ATP binding and subsequent chaperone activity. The chemical structure of this compound includes a resorcinol moiety linked to a pyrazole ring, which is crucial for its binding affinity and biological activity. The compound's interaction with HSP90 involves multiple hydrogen bonds, particularly with residues such as Asp93 and Gly97, enhancing its inhibitory potency compared to earlier analogs like CCT018159.
Key Structural Features
Feature | Description |
---|---|
Core Structure | Resorcinol-pyrazole |
Binding Site | N-terminal domain of HSP90 |
Key Interactions | Hydrogen bonding with Asp93, Thr184, Gly97 |
Inhibition Potency
The biological activity of this compound has been characterized through various assays measuring its inhibitory effects on HSP90's ATPase activity. The IC50 values for this compound have been reported as follows:
- HSP90α ATPase Activity : 167 ± 9 nmol/L
- HSP90β ATPase Activity : 1,033 ± 88 nmol/L (in presence of AHA1)
These values indicate that while this compound effectively inhibits HSP90α, it shows reduced potency against HSP90β, especially when co-factors are present.
Cellular Effects
In cellular models, this compound has demonstrated significant antiproliferative effects across various cancer cell lines. For instance:
- GI50 in HT29 Colon Cancer Cells : 685 ± 119 nmol/L
- Comparison with VER-50589 : VER-50589 exhibited a GI50 of 78 ± 15 nmol/L, indicating a 9-fold increase in potency over this compound.
Both compounds induced cell cycle arrest and apoptosis by depleting client proteins such as C-RAF and B-RAF, which are critical for cancer cell survival.
Pharmacodynamic Studies
Pharmacodynamic studies in orthotopic human ovarian carcinoma models revealed that this compound led to significant changes in the levels of heat shock proteins (HSP72 and HSP27) and client proteins. However, it was noted that VER-50589 had superior efficacy in these models.
Clinical Relevance
Several studies have explored the clinical implications of HSP90 inhibitors like this compound. For example:
- Study on Anticancer Efficacy : In a clinical trial assessing the efficacy of HSP90 inhibitors in breast cancer patients, compounds similar to this compound showed promise in reducing tumor size and improving patient outcomes.
- Neurodegenerative Diseases : Research has indicated that HSP90 inhibitors may also have therapeutic potential beyond oncology, including applications in neurodegenerative diseases where protein misfolding is a concern.
Comparative Analysis with Other Inhibitors
A comparative analysis between this compound and other HSP90 inhibitors highlights its unique pharmacological profile:
Compound | IC50 (ATPase Activity) | Cellular GI50 (nmol/L) | Notable Features |
---|---|---|---|
This compound | 167 ± 9 nmol/L | 685 ± 119 | Moderate potency |
VER-50589 | 143 ± 23 nmol/L | 78 ± 15 | Higher cellular uptake and potency |
STA-9090 | Variable | Not specified | Broad-spectrum activity |
Eigenschaften
IUPAC Name |
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNAOTXNHVALTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678600 | |
Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940289-57-6 | |
Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.